Kynurenic acid sodium salt

Description

Historical Context and Discovery in Scientific Literature

The discovery of kynurenic acid predates the identification of its parent amino acid, tryptophan. In 1853, the German chemist Justus von Liebig first isolated kynurenic acid from the urine of dogs, which is reflected in its name. biocrates.comwikipedia.org Nearly half a century later, in 1904, another German chemist, Ellinger, established its origin from tryptophan. biocrates.com For a considerable period, kynurenic acid was regarded as a biologically inert end product of tryptophan oxidation. nih.gov It wasn't until the 1980s that its neuroactive properties as an antagonist of excitatory amino acid receptors were discovered, sparking significant interest in the scientific community. biocrates.comwikipedia.org

Kynurenic Acid as a Key Metabolite of the Kynurenine (B1673888) Pathway

Kynurenic acid is a pivotal metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in the body, accounting for approximately 95% of its catabolism. wikipedia.orgfrontiersin.org This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N'-formylkynurenine, which is then rapidly converted to L-kynurenine. frontiersin.orgmdpi.com

Significance in Neurobiology and Immunomodulation Research

The scientific significance of kynurenic acid has grown substantially due to its multifaceted roles in neurobiology and immunomodulation.

Neurobiology: Kynurenic acid is recognized as an endogenous antagonist of all three ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govmdpi.com Its highest affinity is for the glycine (B1666218) co-agonist site on the NMDA receptor. nih.govcpn.or.kr By antagonizing these excitatory receptors, kynurenic acid can modulate glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory. nih.govmdpi.com It also acts as a non-competitive antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). biocrates.comfrontiersin.org Due to these actions, kynurenic acid is considered to have neuroprotective properties, shielding neurons from the excitotoxic damage implicated in various neurological disorders. wikipedia.orgmdpi.com Conversely, elevated levels of kynurenic acid in the brain have been associated with cognitive impairments and are implicated in the pathophysiology of conditions like schizophrenia. wikipedia.orgfrontiersin.org

Immunomodulation: The immunomodulatory functions of kynurenic acid are a rapidly expanding area of research. nih.gov It is a known ligand for the aryl hydrocarbon receptor (AHR) and the G protein-coupled receptor 35 (GPR35). nih.govresearchgate.net Activation of these receptors on immune cells can influence inflammatory responses. nih.gov For instance, through GPR35, kynurenic acid can reduce the production of pro-inflammatory cytokines. nih.gov The kynurenine pathway itself is intricately linked to the immune system, as the initial enzyme, IDO, is strongly induced by pro-inflammatory signals like interferon-gamma (IFN-γ). nih.govnih.gov This positions kynurenic acid as a key molecule in the communication between the immune system and the nervous system. frontiersin.org

Overview of Research Areas and Evolving Scientific Perspectives

Research on kynurenic acid is diverse and continually evolving, moving from its initial characterization to exploring its potential as a therapeutic target and biomarker.

Key Research Areas:

Neurodegenerative and Psychiatric Disorders: A significant body of research focuses on the role of altered kynurenic acid levels in conditions such as schizophrenia, Alzheimer's disease, Huntington's disease, and major depressive disorder. wikipedia.orgnih.govnih.gov Studies have shown elevated KYNA in the cerebrospinal fluid and brain tissue of individuals with schizophrenia. nih.gov

Cognitive Function: Researchers are investigating how modulating kynurenic acid levels affects learning and memory. mdpi.com Studies in animal models have shown that reducing brain levels of kynurenic acid can improve cognitive performance. wikipedia.org

Immune-Mediated and Inflammatory Diseases: The immunomodulatory properties of kynurenic acid are being explored in the context of autoimmune diseases, cancer, and inflammatory conditions. frontiersin.orgnih.gov Its ability to suppress inflammatory responses makes it a molecule of interest for therapeutic interventions. frontiersin.orgnih.gov

Gut-Brain Axis: The role of gut microbiota in producing and modulating kynurenine pathway metabolites, including kynurenic acid, is an emerging field. biocrates.com This research explores how gut health can influence brain function and disease through molecules like KYNA.

Evolving Perspectives: Initially viewed as a simple neuroprotectant, the perspective on kynurenic acid has become more nuanced. It is now often described as a "Janus-faced" molecule, with both beneficial and detrimental effects depending on its concentration, location, and the pathological context. frontiersin.orgfrontiersin.org While its neuroprotective actions are well-documented, the cognitive deficits associated with its overproduction highlight the importance of homeostatic balance. wikipedia.orgmdpi.com The discovery of its roles in immunomodulation and as a signaling molecule in metabolic processes continues to broaden the understanding of its physiological importance. nih.govfrontiersin.org Current research is increasingly focused on developing specific inhibitors of the enzymes that synthesize kynurenic acid, such as KAT II, as potential therapeutic agents for cognitive disorders. nih.govfrontiersin.org

Table 1: Key Milestones in Kynurenic Acid Research

| Year | Discovery/Milestone | Significance |

|---|---|---|

| 1853 | Isolated by Justus von Liebig from dog urine. biocrates.comwikipedia.org | First identification of the compound. |

| 1904 | Identified as a metabolite of tryptophan by Ellinger. biocrates.com | Established its metabolic origin. |

| 1980s | Identified as an antagonist of ionotropic glutamate receptors. biocrates.com | Revealed its neuroactive properties, sparking modern research interest. |

| 2006 | Identified as a ligand for the orphan G protein-coupled receptor GPR35. tocris.com | Expanded understanding of its signaling mechanisms beyond glutamate receptors. |

| 2007 | The kynurenic acid hypothesis of schizophrenia was proposed. wikipedia.org | Linked elevated KYNA levels to the pathophysiology of a major psychiatric disorder. |

| 2010 | Identified as an agonist for the aryl hydrocarbon receptor (AHR). nih.gov | Further elucidated its role in immunomodulation and xenobiotic sensing. |

Table 2: Receptor Targets and Actions of Kynurenic Acid

| Receptor | Action | Primary Effect in the CNS |

|---|---|---|

| NMDA Receptor (Glycine Site) | Antagonist nih.govcpn.or.kr | Inhibition of excitatory neurotransmission, neuroprotection. cpn.or.kr |

| AMPA/Kainate Receptors | Antagonist mdpi.com | Inhibition of excitatory neurotransmission. mdpi.com |

| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive Antagonist biocrates.comfrontiersin.org | Modulation of cholinergic signaling, potential impact on cognition. cpn.or.kr |

| G protein-coupled receptor 35 (GPR35) | Agonist nih.govresearchgate.net | Immunomodulation, anti-inflammatory effects. frontiersin.orgnih.gov |

| Aryl Hydrocarbon Receptor (AHR) | Agonist nih.govnih.gov | Regulation of immune responses, xenobiotic metabolism. nih.govnih.gov |

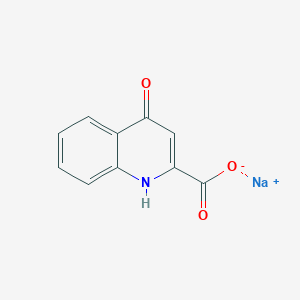

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAZGXKUQDXSSK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Regulation of Kynurenic Acid

Tryptophan Catabolism and the Kynurenine (B1673888) Pathway

The journey from tryptophan to kynurenic acid begins with the initial and rate-limiting step of the kynurenine pathway. nih.govtocris.comnih.gov This crucial first reaction is catalyzed by two primary enzymes that facilitate the oxidative cleavage of L-tryptophan to form N-formylkynurenine. tocris.comnih.gov

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the heme-containing enzymes that initiate tryptophan degradation. nih.govtocris.com While both enzymes catalyze the same reaction, they exhibit distinct tissue distribution and regulatory mechanisms. nih.govnih.gov TDO is predominantly found in the liver, where it plays a key role in maintaining systemic tryptophan homeostasis. nih.govtocris.com Conversely, IDO is more widely expressed in various tissues and cells, including those of the immune system and the brain. wikipedia.orgcpn.or.kr The expression of IDO can be induced by inflammatory signals, such as interferon-gamma, highlighting its role in the interplay between the immune system and tryptophan metabolism. wikipedia.orgfrontiersin.org Recently, a second form of IDO, named IDO2, has been identified, adding another layer of complexity to this metabolic pathway. scitechnol.comnih.gov

| Enzyme | Primary Location | Key Function | Inducers |

|---|---|---|---|

| Indoleamine 2,3-Dioxygenase (IDO1) | Immune cells, brain, various other tissues wikipedia.orgcpn.or.kr | Initiates tryptophan catabolism, immune regulation wikipedia.orgspandidos-publications.com | Interferon-gamma wikipedia.orgfrontiersin.org |

| Tryptophan 2,3-Dioxygenase (TDO) | Liver nih.govtocris.com | Regulates systemic tryptophan levels tocris.com | Cortisol, insulin, glucagon, epinephrine (B1671497) frontiersin.org |

| Indoleamine 2,3-Dioxygenase 2 (IDO2) | Kidney, liver, reproductive system nih.gov | Contributes to tryptophan catabolism scitechnol.comnih.gov | - |

Following its formation from tryptophan, N-formylkynurenine is rapidly hydrolyzed to L-kynurenine. nih.govmdpi.com L-kynurenine stands at a critical crossroads in the pathway, serving as the direct precursor for the synthesis of kynurenic acid. nih.govwikipedia.org The availability of L-kynurenine is a key determinant for the subsequent production of kynurenic acid. frontiersin.org

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

Kynurenic Acid Synthesis Enzymes

The conversion of L-kynurenine to kynurenic acid is an irreversible transamination reaction catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). frontiersin.orgfrontiersin.org This reaction involves the transfer of an amino group from L-kynurenine to an α-keto acid, leading to the formation of an unstable intermediate that spontaneously cyclizes to form kynurenic acid. nih.govnih.gov

Kynurenine aminotransferase I (KAT I), also known as glutamine transaminase K, is one of the enzymes responsible for kynurenic acid synthesis. frontiersin.orgnih.gov It exhibits a pH optimum of approximately 9.6 and is thought to be particularly important in pathological conditions associated with an alkaline cellular environment. cellphysiolbiochem.com Studies have suggested that KAT I may be the primary enzyme involved in kynurenic acid synthesis under certain pathological conditions, such as HIV-1 infection. mdpi.com

Kynurenine aminotransferase II (KAT II), also referred to as α-aminoadipate aminotransferase (AADAT), is considered the principal enzyme for kynurenic acid synthesis in the mammalian brain under normal physiological conditions. frontiersin.orgresearchgate.net It operates optimally at a physiological pH of around 7.4. cellphysiolbiochem.com Due to its significant role in producing neuroactive kynurenic acid in the brain, KAT II has become a major target of interest in research related to neurological and cognitive disorders. researchgate.netmdpi.comcore.ac.uk KAT II has a broad substrate specificity, capable of transaminating numerous amino acids. nih.govportlandpress.com

In addition to KAT I and KAT II, other isoforms contribute to the synthesis of kynurenic acid. Kynurenine aminotransferase III (KAT III) has an optimal pH of about 8.0, suggesting it may be active under both physiological and pathological states. cellphysiolbiochem.com Kynurenine aminotransferase IV (KAT IV), also known as mitochondrial aspartate aminotransferase, is another identified isoform. frontiersin.orgnih.gov The presence of multiple KAT isoforms with different properties and tissue distributions allows for a complex and finely tuned regulation of kynurenic acid production throughout the body. nih.govplos.org

| Isoform | Alternative Name(s) | Optimal pH | Primary Role/Significance |

|---|---|---|---|

| KAT I | Glutamine transaminase K, CCBL1 nih.gov | ~9.6 cellphysiolbiochem.com | Significant under pathological, alkaline conditions cellphysiolbiochem.com |

| KAT II | α-aminoadipate aminotransferase (AADAT) nih.gov | ~7.4 cellphysiolbiochem.com | Primary enzyme for KYNA synthesis in the brain under physiological conditions frontiersin.orgresearchgate.net |

| KAT III | CCBL2 nih.gov | ~8.0 cellphysiolbiochem.com | Active under both physiological and pathological conditions cellphysiolbiochem.com |

| KAT IV | Mitochondrial aspartate aminotransferase, GOT2 nih.gov | - | Contributes to overall KYNA synthesis frontiersin.orgnih.gov |

Kynurenine Aminotransferase II (KAT II / AADAT)

Cellular and Regional Localization of Kynurenic Acid Synthesis

The production of kynurenic acid is not uniformly distributed throughout the body, with specific cell types and regions exhibiting distinct capacities for its synthesis.

Astrocytic Production of Kynurenic Acid

In the central nervous system (CNS), astrocytes are considered the primary producers of kynurenic acid. frontiersin.orgnih.govbiorxiv.org These glial cells express the necessary enzymes, particularly kynurenine aminotransferases (KATs), to convert L-kynurenine into KYNA. frontiersin.orgbiorxiv.org Studies on cultured human astrocytes have demonstrated their ability to synthesize and release KYNA when supplied with its precursor, L-kynurenine. nih.govnih.gov Specifically, both KAT I and KAT II have been identified in astrocytes, with KAT II appearing to be the main enzyme responsible for KYNA formation under normal physiological conditions. nih.gov The production of KYNA by astrocytes is a crucial element of neuroprotection, as it can counteract the excitotoxic effects of glutamate (B1630785). frontiersin.org

However, the role of astrocytes in the broader context of the kynurenine pathway is complex. While they efficiently produce KYNA, they lack the enzyme kynurenine-3-monooxygenase (KMO), which is necessary to produce 3-hydroxykynurenine and subsequently the neurotoxin quinolinic acid. nih.govtandfonline.commdpi.com This enzymatic profile positions astrocytes as primarily neuroprotective by maximizing the synthesis of the antagonist KYNA and minimizing the production of the agonist quinolinic acid. nih.govtandfonline.com

Microglial and Neuronal Contributions to Kynurenic Acid Homeostasis

Microglia: As the resident immune cells of the CNS, microglia play a significant role in the kynurenine pathway, particularly under inflammatory conditions. ul.iele.ac.uk Unlike astrocytes, microglia predominantly express kynurenine-3-monooxygenase (KMO), shunting L-kynurenine towards the production of 3-hydroxykynurenine and ultimately the neurotoxic quinolinic acid. mdpi.comnih.gov However, some studies suggest that KYNA can, in turn, modulate microglial activity, exhibiting anti-inflammatory effects and inhibiting their activation. mdpi.commdpi.com For instance, KYNA has been shown to inhibit the phagocytotic activity of cultured microglia. mdpi.com This suggests a feedback loop where astrocytic KYNA may help to dampen neuroinflammation by influencing microglial behavior.

Neurons: The role of neurons in KYNA synthesis is less pronounced than that of astrocytes. However, studies have shown that neurons do possess some capacity to metabolize kynurenine pathway intermediates. nih.gov More significantly, recent research has challenged the long-held belief that KMO is exclusively localized to microglia, presenting evidence for its presence and functional activity in neurons as well. mdpi.comnih.govresearchgate.net This finding suggests that neurons may have a more direct role in the balance between the neuroprotective and neurotoxic branches of the kynurenine pathway than previously understood.

Table 1: Cellular Localization of Key Kynurenine Pathway Enzymes in the CNS

| Enzyme | Primary Localization | Key Function |

|---|---|---|

| Kynurenine Aminotransferases (KATs) | Astrocytes | Converts L-kynurenine to Kynurenic Acid. frontiersin.orgbiorxiv.org |

| Kynurenine-3-Monooxygenase (KMO) | Microglia, Neurons | Converts L-kynurenine to 3-Hydroxykynurenine. mdpi.commdpi.comnih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Microglia, Macrophages | Converts Tryptophan to N-formylkynurenine (rate-limiting step). researchgate.net |

Regulation of Kynurenic Acid Metabolism

The levels of kynurenic acid are tightly regulated by a variety of factors, from inflammatory signals to genetic predispositions and the influence of the gut microbiome.

Inflammatory Signaling Pathways and Enzyme Activity Modulation

Inflammation is a potent regulator of the kynurenine pathway. nih.gov Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), can significantly upregulate the activity of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in the conversion of tryptophan to kynurenine. nih.govresearchgate.netcpn.or.kr This increased production of L-kynurenine provides more substrate for the synthesis of KYNA in astrocytes. frontiersin.org

Several signaling pathways are implicated in this inflammatory modulation. The activation of transcription factors like STAT, AP1, IRF1, and NF-κB by pro-inflammatory cytokines leads to increased IDO expression. nih.govresearchgate.net Kynurenic acid itself can exert anti-inflammatory effects by activating the G-protein-coupled receptor 35 (GPR35), which can lead to a reduction in inflammatory mediators. nih.govresearchgate.net Furthermore, KYNA is an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that can modulate immune responses. nih.govmdpi.comresearchgate.netnih.govumcg.nlfrontiersin.org The interaction between KYNA, AhR, and inflammatory signaling pathways creates a complex regulatory network. mdpi.com

Interestingly, while inflammation induces IDO and KMO activity, it does not appear to upregulate KAT activity. mdpi.com This differential regulation can shift the balance of kynurenine pathway metabolites, potentially leading to an imbalance between neuroprotective KYNA and neurotoxic quinolinic acid. mdpi.com

Genetic and Epigenetic Factors Influencing Kynurenic Acid Levels

Genetic variations in the genes encoding kynurenine pathway enzymes can influence an individual's baseline levels of KYNA and their response to metabolic challenges. For instance, polymorphisms in genes like TDO2, IDO1, IDO2, and KMO have been associated with altered kynurenine pathway metabolism. researchgate.netunibo.it Studies have identified genetic variants that are associated with circulating levels of kynurenine pathway metabolites, including kynurenic acid. nih.gov For example, a functional genetic variant of KMO has been linked to KYNA levels in the cerebrospinal fluid. nih.gov

Epigenetic mechanisms, such as DNA methylation and histone modifications, are also emerging as key regulators of the kynurenine pathway. nih.govbohrium.com Kynurenine and its metabolites have been shown to influence epigenetic modifications, such as H3K4 trimethylation. nih.gov There is also evidence suggesting that epigenetic modifications can, in turn, regulate the expression of genes within the kynurenine pathway. biorxiv.orgnih.gov This bidirectional relationship highlights the intricate interplay between metabolism and the epigenome in controlling KYNA homeostasis.

Influence of Gut Microbiota on Kynurenine Pathway Dynamics

The gut microbiota has a profound impact on host tryptophan metabolism and, consequently, on the kynurenine pathway. frontiersin.orgmdpi.com Studies in germ-free mice have shown altered levels of tryptophan and its metabolites, including kynurenine, which normalize after colonization with a conventional microbiota. frontiersin.orgmdpi.comnih.gov This indicates a crucial role for gut bacteria in regulating the availability of tryptophan for the kynurenine pathway.

The gut microbiota can influence the kynurenine pathway through several mechanisms. Microbial metabolites can modulate the activity of host enzymes involved in tryptophan metabolism. mdpi.com For example, certain bacterial species can either stimulate or inhibit IDO activity. nih.gov Dysbiosis, or an imbalance in the gut microbiota, has been linked to disruptions in tryptophan metabolism and altered kynurenine pathway activity in various conditions. mdpi.comnih.gov Specific genera of bacteria have been positively or negatively correlated with fecal kynurenine levels, further highlighting the specific influence of the gut microbial composition on this pathway. aging-us.com The communication between the gut microbiota and the host via the kynurenine pathway is an active area of research with implications for a wide range of physiological processes. frontiersin.orgbevital.no

Molecular and Cellular Mechanisms of Kynurenic Acid Action

Antagonism of Ionotropic Glutamate (B1630785) Receptors

Kynurenic acid sodium salt is recognized as a broad-spectrum antagonist of ionotropic glutamate receptors, which are critical for mediating fast excitatory synaptic transmission in the brain. wikipedia.orgtocris.comtocris.com This antagonism extends to all three major subtypes of these receptors: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. wikipedia.orgmdpi.com By blocking these receptors, kynurenic acid can suppress neuronal excitation, an action that underlies its neuroprotective and anticonvulsant properties. wikipedia.orghellobio.com

N-methyl-D-aspartate (NMDA) Receptor Antagonism

The most extensively characterized action of kynurenic acid is its antagonism of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. nih.govki.se Kynurenic acid exhibits a complex interaction with the NMDA receptor, acting at multiple sites to inhibit its function. mdpi.comjneurosci.org This multifaceted antagonism allows it to potently modulate glutamatergic neurotransmission. nih.gov

Kynurenic acid acts as a non-competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site located on the GluN1 subunit of the NMDA receptor. wikipedia.orgmdpi.commdpi.com The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. mdpi.com By binding to this co-agonist site, kynurenic acid prevents the necessary conformational change for channel opening, thereby inhibiting receptor function even in the presence of glutamate. nih.govscbt.com This interaction is considered non-competitive because kynurenic acid does not directly compete with the primary agonist, glutamate. mdpi.com The IC₅₀ value for this blockade has been reported to be approximately 15 µM in the absence of added glycine, which increases significantly to 235 µM in the presence of a saturating concentration of glycine (10 µM), highlighting the competitive nature of the interaction at the glycine site itself. nih.gov

In addition to its well-established action at the glycine co-agonist site on the GluN1 subunit, kynurenic acid also demonstrates competitive antagonism at the glutamate binding site on GluN2 subunits. mdpi.comnih.gov This dual-site action, involving both non-competitive antagonism at the GluN1 glycine site and competitive antagonism at the GluN2 glutamate site, contributes to its complex and potent inhibitory profile at the NMDA receptor. mdpi.com This broad-spectrum activity at the NMDA receptor complex underscores its role as a significant endogenous modulator of glutamatergic signaling. wikipedia.orgmdpi.com

| Interaction Site | Receptor Subunit | Mechanism of Action | Reference |

|---|---|---|---|

| Glycine Co-agonist Site | GluN1 | Non-competitive Antagonism | wikipedia.orgmdpi.commdpi.com |

| Glutamate Agonist Site | GluN2 | Competitive Antagonism | mdpi.com |

Glycine Co-agonist Site Interactions

Kainate Receptor Antagonism

Kynurenic acid is an effective antagonist of kainate receptors, another class of ionotropic glutamate receptors involved in both pre- and postsynaptic modulation of neurotransmission. wikipedia.orgmdpi.comnih.gov It blocks responses mediated by kainic acid, demonstrating its broad antagonistic profile across all three types of ionotropic glutamate receptors. jneurosci.orgnih.gov In the vertebrate retina, for instance, kynurenic acid has been shown to block kainate-induced responses and the synaptic responses of third-order neurons, suggesting that kainate receptors are a major target for its action in this tissue. nih.gov

| Receptor | Mechanism of Action | Concentration Dependence | Reference |

|---|---|---|---|

| AMPA Receptor | Competitive Antagonism / Positive Allosteric Modulation | High concentrations (antagonism); Low concentrations (potentiation) | nih.govresearchgate.net |

| Kainate Receptor | Antagonism | - | wikipedia.orgmdpi.comnih.gov |

Modulation of Cholinergic Neurotransmission

Beyond the glutamatergic system, kynurenic acid significantly modulates cholinergic neurotransmission through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). wikipedia.orgfrontiersin.org It acts as a non-competitive, voltage-independent antagonist of this receptor. nih.govjneurosci.org Studies have shown that kynurenic acid inhibits α7 nAChR activity with an IC₅₀ of approximately 7 µM. nih.govnih.gov This inhibition is more potent than its effect on NMDA receptors, particularly in the presence of physiological concentrations of glycine. nih.govjneurosci.org For example, at a concentration of 1 µM, kynurenic acid can reduce α7 nAChR activity by about 40%, while having a minimal effect on NMDA receptors when the glycine site is saturated. nih.govjneurosci.org The slow onset of this inhibition suggests a mechanism that may not involve direct channel block but could be mediated through intracellular pathways. nih.govnih.gov Furthermore, prolonged exposure to kynurenic acid has been observed to increase the expression of other nicotinic receptors, such as the α4β2 subtype. nih.gov

Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism

Kynurenic acid has been identified as an antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR). tcsedsystem.edunih.govbiocrates.com This interaction is significant as dysfunction of α7nAChRs is implicated in the pathophysiology of several central nervous system disorders. nih.gov Research indicates that KYNA inhibits α7nAChRs in a non-competitive and voltage-independent manner, with an IC50 (half-maximal inhibitory concentration) of approximately 7 μM. jneurosci.orgmdpi.com This inhibitory action does not appear to involve an increase in the rapid, agonist-induced desensitization of the receptors. jneurosci.org

The antagonism of α7nAChRs by KYNA is considered more potent than its effect on NMDA receptors. jneurosci.org This action is believed to contribute to KYNA's neuroprotective effects, as α7nAChR antagonists have been shown to block neurite outgrowth and reduce apoptotic neuronal death. mdpi.com However, it is important to note that there is some controversy in the scientific literature regarding the direct effects of KYNA on α7nAChR function, with some studies failing to replicate the initial findings of antagonism. tcsedsystem.eduplos.orgplos.orgnih.gov These discrepancies may be due to variations in experimental conditions, such as the use of solvents like DMSO, which has been shown to independently inhibit α7* currents. plos.org

Context-Dependent Effects on Cholinergic Systems

The influence of kynurenic acid on cholinergic systems is complex and can be context-dependent. While it acts as an antagonist at α7nAChRs, prolonged exposure to KYNA has been observed to increase the expression of non-α7 nAChRs, specifically the α4β2 subtype. jneurosci.org This upregulation may be a compensatory mechanism for the reduced activity of α7nAChRs. jneurosci.org

Agonistic Activity at G Protein-Coupled Receptors

Beyond its role as an antagonist at ionotropic receptors, kynurenic acid also functions as an agonist at specific G protein-coupled receptors (GPCRs), modulating cellular signaling through these pathways.

G Protein-Coupled Receptor 35 (GPR35) Activation

The activation of GPR35 by KYNA has been shown to have several downstream effects, including the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org Specifically, KYNA has been demonstrated to decrease the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, p38 MAPK, and Akt. frontiersin.org Interestingly, while KYNA activates G protein signaling downstream of GPR35, it appears to be a biased agonist, as it does not strongly promote the interaction between GPR35 and β-arrestin, a protein involved in receptor internalization and desensitization. frontiersin.org The affinity of KYNA for GPR35 is in the low micromolar range. frontiersin.org

Hydroxycarboxylic Acid Receptor 3 (HCAR3) Agonism

More recently, kynurenic acid has been identified as an agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B. biocrates.comnih.govwikipedia.org HCAR3 is primarily expressed in humans and higher primates, particularly in immune cells like neutrophils and macrophages, as well as in adipocytes. nih.govmdpi.com Similar to GPR35, HCAR3 signals through Gi/o-type G proteins. nih.gov

The activation of HCAR3 by KYNA is thought to have an immunosuppressant effect, potentially creating a negative feedback loop that dampens ongoing immune responses. nih.gov This interaction adds another layer to the immunomodulatory role of KYNA, suggesting its involvement in regulating inflammatory processes through multiple receptor systems. mdpi.com

Neurotransmitter System Interactions

Kynurenic acid significantly interacts with major neurotransmitter systems, most notably the dopaminergic system, often as a consequence of its primary receptor targets.

Influence on Dopaminergic Signaling

Kynurenic acid has an inverse regulatory relationship with the dopaminergic system. nih.gov Elevated levels of KYNA in the brain have been shown to reduce extracellular dopamine (B1211576) levels. nih.govresearchgate.net This effect is primarily initiated by KYNA's antagonism of α7 nicotinic acetylcholine receptors located on glutamatergic terminals. nih.gov By inhibiting these receptors, KYNA reduces glutamate release, which in turn decreases the stimulation of dopamine neurons.

Experimental studies have demonstrated this relationship clearly. For instance, intrastriatal infusion of KYNA or its precursor, L-kynurenine, leads to a significant reduction in dopamine levels in rats. nih.gov Conversely, inhibiting the synthesis of KYNA results in increased extracellular dopamine. nih.gov This modulatory role of KYNA on dopaminergic tone is significant, as dysregulation of dopamine signaling is a key factor in several neuropsychiatric disorders. cpn.or.krnih.gov Some research suggests that elevated KYNA levels may indirectly lead to increased burst-firing of midbrain dopaminergic neurons by altering glutamatergic and cholinergic neurotransmission. cpn.or.kr

Data Tables

Table 1: Kynurenic Acid Receptor Interactions and Effects

| Receptor Target | Action | Key Cellular/Systemic Effect | IC50 / Affinity |

| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive Antagonist | Inhibition of cholinergic neurotransmission; Neuroprotection | ~7 μM jneurosci.orgmdpi.com |

| G Protein-Coupled Receptor 35 (GPR35) | Agonist (Biased) | Reduction of cAMP and intracellular Ca2+; Inhibition of PI3K/Akt and MAPK pathways | Low micromolar range frontiersin.org |

| Hydroxycarboxylic Acid Receptor 3 (HCAR3) | Agonist | Immunosuppression | Not specified |

| NMDA Receptor | Antagonist | Inhibition of glutamatergic neurotransmission | IC50 ~15 μM (in absence of added glycine) jneurosci.org |

Table 2: Influence of Kynurenic Acid on Neurotransmitter Systems

| Neurotransmitter System | Primary Mechanism of Interaction | Observed Effect on Neurotransmitter Level |

| Dopaminergic | Antagonism of α7nAChR on glutamatergic afferents | Reduces extracellular dopamine nih.gov |

| Cholinergic | Direct antagonism of α7nAChR; Upregulation of non-α7 nAChRs (long-term) | Inhibition of α7nAChR-mediated signaling; Complex regulatory effects jneurosci.org |

| Glutamatergic | Antagonism of NMDA, AMPA, and kainate receptors | Reduces glutamate release (indirectly via α7nAChR) and blocks postsynaptic glutamate receptors nih.govnih.gov |

Modulation of Gamma-aminobutyric acid (GABA)ergic Systems

Kynurenic acid has been shown to exert a bidirectional influence on the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net Research using in vivo microdialysis in awake rats has demonstrated that KYNA can modulate extracellular GABA levels in the prefrontal cortex (PFC). nih.gov

When applied directly to the PFC, KYNA leads to a concentration-dependent and reversible reduction in extracellular GABA concentrations. For instance, a 300 nM concentration of KYNA was found to decrease GABA levels to approximately 45% of the baseline. nih.gov This effect is thought to be mediated by its antagonist activity at α7 nicotinic acetylcholine receptors (α7nAChRs), as the effect was prevented by the co-application of galantamine, a positive allosteric modulator of these receptors. nih.gov The reduction in GABA release is not influenced by KYNA's action on ionotropic glutamate receptors, as antagonists for these receptors did not replicate the effect. nih.gov

Conversely, inhibiting the endogenous synthesis of KYNA with (S)-4-(ethylsulfonyl)benzoylalanine (ESBA) results in a significant and reversible increase in extracellular GABA levels in the PFC, reaching up to 160% of baseline concentrations. nih.gov This elevation of GABA was neutralized by the co-infusion of a low concentration of KYNA (30 nM). nih.gov These findings highlight a tonic regulatory role for endogenous KYNA in maintaining GABAergic tone in the prefrontal cortex. nih.govfrontiersin.org

Table 1: Effect of Kynurenic Acid on Extracellular GABA Levels in the Rat Prefrontal Cortex

| Treatment | Effect on Extracellular GABA | Putative Mechanism | Reference |

| Exogenous KYNA (300 nM) | ↓ ~45% of baseline | Antagonism of α7nAChR | nih.gov |

| Inhibition of Endogenous KYNA Synthesis (ESBA) | ↑ ~160% of baseline | Removal of tonic inhibition | nih.gov |

| ESBA + KYNA (30 nM) | Neutralization of the increase | Restoration of tonic inhibition | nih.gov |

Impact on Serotonergic Pathways

The relationship between kynurenic acid and the serotonergic system is complex, primarily because they share a common precursor, L-tryptophan. The metabolism of tryptophan can proceed down either the serotonin (B10506) pathway, leading to the synthesis of the neurotransmitter serotonin (5-HT), or the kynurenine (B1673888) pathway, which produces KYNA and other neuroactive metabolites. frontiersin.orgnih.govtandfonline.com

Inflammatory conditions and stress can upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), which shunts tryptophan metabolism towards the kynurenine pathway at the expense of serotonin synthesis. frontiersin.orgtandfonline.com This can lead to decreased availability of serotonin, a key modulator of mood, sleep, and appetite. frontiersin.orgmdpi.com While this represents an indirect link, some studies suggest a more direct interaction. For example, research on KYNA analogues has indicated that their antidepressant-like effects may be mediated in part through serotonin 5-HT2 receptors. semanticscholar.org However, the precise, direct impact of kynurenic acid itself on serotonergic neuron firing, serotonin release, or receptor binding remains an area of ongoing investigation. Some derivatives of kynurenine, such as 5-hydroxykynurenamine, have been shown to act as agonists at multiple serotonin receptor subtypes, including 5-HT2 and 5-HT3 receptors. nih.gov

Oxidative Stress and Antioxidant Properties

Kynurenic acid demonstrates significant antioxidant capabilities through multiple mechanisms, independent of its receptor-antagonist actions. nih.govresearchgate.netsemanticscholar.org

Reactive Oxygen Species (ROS) Scavenging

KYNA has been identified as an effective scavenger of highly reactive oxygen species (ROS). nih.govnih.gov It shows a potent ability to neutralize hydroxyl radicals (•OH) and peroxynitrite (ONOO−). nih.govmdpi.com Studies have demonstrated that KYNA can significantly reduce markers of oxidative damage, such as lipid peroxidation and ROS formation, in brain tissue homogenates exposed to pro-oxidants like iron sulfate (B86663) (FeSO₄) and 3-nitropropionic acid. nih.gov This scavenging activity has been confirmed in various experimental settings, including biological preparations devoid of glutamate and nicotinic receptors, such as defolliculated Xenopus laevis oocytes, underscoring its direct antioxidant effects. nih.gov The scavenging ability of KYNA, expressed as IC₅₀ values, follows the order of hydroxyl radical = superoxide (B77818) anion > peroxynitrite. nih.gov

Enhancement of Endogenous Antioxidant Systems

Beyond its direct scavenging activity, kynurenic acid can also bolster the brain's own antioxidant defenses. nih.govnih.gov Research in sheep has shown that intracerebroventricular administration of KYNA leads to a dose-dependent stimulation of the activity of key antioxidant enzymes in the hypothalamus and hippocampus. nih.govnih.gov These enzymes include:

Superoxide Dismutase (SOD) : Specifically, the mitochondrial form, SOD2, which catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. nih.gov

Catalase (CAT) : This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GPx) : KYNA enhances the activity of GPx1, which reduces lipid hydroperoxides and hydrogen peroxide, utilizing glutathione (GSH) as a cofactor. nih.govnih.gov

In experimental models of neonatal hypoxia-ischemia, KYNA administration not only reduced elevated ROS levels but also decreased the heightened activity of these antioxidant enzymes, suggesting that by reducing the initial oxidative insult, KYNA lessens the compensatory demand on the endogenous antioxidant system. mdpi.comnih.gov It also helps restore levels of glutathione (GSH), a crucial non-enzymatic antioxidant in the brain. mdpi.commdpi.com

Table 2: Kynurenic Acid's Influence on Endogenous Antioxidant Enzymes

| Enzyme | Function | Effect of KYNA Administration | Reference |

| Superoxide Dismutase 2 (SOD2) | Converts superoxide to hydrogen peroxide | Stimulates activity | nih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide | Stimulates activity | nih.govnih.gov |

| Glutathione Peroxidase 1 (GPx1) | Reduces hydrogen peroxide and lipid hydroperoxides | Stimulates activity | nih.govnih.gov |

Immunomodulatory Mechanisms

Kynurenic acid is a recognized modulator of the immune system, particularly within the central nervous system, where it primarily interacts with microglial cells. nih.govmdpi.comresearchgate.net

Effects on Microglial Cell Activation and Function

Microglia are the resident immune cells of the brain, becoming activated in response to inflammation or injury. nih.govmdpi.com Kynurenic acid has been consistently shown to inhibit this activation. nih.govnih.gov In in vitro studies using microglia-enriched cultures challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, KYNA effectively suppresses microglial activation. nih.govmdpi.commdpi.com

This immunomodulation manifests in several ways:

Inhibition of Phagocytosis : Activated microglia engage in phagocytosis, clearing cellular debris and pathogens. KYNA significantly inhibits the stimulated phagocytotic activity of microglial cells. nih.govresearchgate.netmdpi.com

Suppression of Pro-inflammatory Mediators : KYNA can reduce the production and release of pro-inflammatory cytokines and chemokines from activated microglia. For example, it has been shown to decrease the production of CXCL10 in LPS-challenged microglial cultures. mdpi.com The inhibition of phagocytosis also suggests a potential reduction in the expression of genes that encode for inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

Morphological Regulation : In vivo, KYNA analogues have been observed to inhibit the morphological transformation of microglia from a resting state to an activated, amoeboid state following an epileptic event. nih.govmdpi.com

These immunosuppressive actions appear to be a dominant feature of KYNA's profile, occurring alongside its better-known role as a glutamate receptor antagonist. nih.govnih.gov This suggests that kynurenic acid acts as a crucial brake on neuroinflammatory processes mediated by microglia. nih.govfrontiersin.org

Modulation of T-cell and Natural Killer (NK) cell Activity

Kynurenic acid and its metabolic precursor, kynurenine, exert complex and sometimes contradictory effects on the function of T-cells and Natural Killer (NK) cells. These effects are highly dependent on the local microenvironment, the concentration of the metabolite, and the specific state of the immune cells.

T-cell Modulation: Kynurenic acid is recognized as an immunomodulatory molecule that can suppress T-cell responses. Research indicates that KYNA can interfere with the differentiation and activation of T-cells, particularly by inhibiting the development of pro-inflammatory Th17 cells. frontiersin.orgfrontiersin.org This is part of a broader mechanism where tryptophan metabolites contribute to an immunosuppressive microenvironment, which is particularly relevant in conditions like cancer. frontiersin.orgfrontiersin.org The interaction of KYNA with the aryl hydrocarbon receptor (AhR) is a key mechanism in this process, promoting the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) while inhibiting their maturation into IL-17-producing Th17 cells. mdpi.commdpi.com This shift helps to suppress excessive immune responses. frontiersin.org

Furthermore, studies have shown that KYNA can revoke CD4+ T-cell proliferation and the production of interferon-gamma (IFNγ). researchgate.net In contrast, one study in mice found that a very low dose of orally administered KYNA stimulated the proliferative response of T lymphocytes, while higher doses had no significant effect. nih.gov This suggests that the immunomodulatory role of KYNA on T-cells can be dose-dependent. The suppression of T-cell function is also linked to the broader activity of the kynurenine pathway, where the enzyme indoleamine 2,3-dioxygenase (IDO) generates metabolites that can induce T-cell apoptosis and promote the formation of Tregs. frontiersin.org

Natural Killer (NK) Cell Modulation: The influence of the kynurenine pathway on NK cells is also multifaceted. Tryptophan metabolites, primarily the KYNA precursor kynurenine, have been shown to inhibit the proliferation and function of NK cells. frontiersin.org This inhibition is partly achieved by downregulating the surface expression of key activating receptors on NK cells, such as NKp46 and NKG2D, which are crucial for identifying and killing target cells. ashpublications.orgnih.gov This effect impairs the ability of NK cells to kill target cells that are recognized via these receptors. ashpublications.org

However, other research presents a different perspective, particularly in specific physiological contexts like pregnancy. One study found that kynurenine can actually promote the cytotoxic activity of both peripheral and decidual NK cells in an AhR-dependent manner. nih.gov In this context, kynurenine stimulation increased the expression of killer receptors and cytotoxic granules. nih.gov It is important to note that many studies focus on kynurenine's effects, which may act as a prodrug for KYNA, the more potent AhR ligand. mdpi.com The net effect of KYNA on NK cells appears to be context-dependent, potentially leading to either suppression of their anti-tumor properties or enhancement of their cytotoxic activity. frontiersin.orgnih.gov

| Immune Cell Type | Observed Effect of Kynurenic Acid (or its Precursor) | Key Research Finding | Reference |

|---|---|---|---|

| CD4+ T-cells | Inhibition of proliferation and IFNγ production | KYNA treatment at concentrations from 0.005–50 µM revoked CD4+ T-cell proliferation and IFNγ production in co-culture experiments. | researchgate.net |

| Naïve CD4+ T-cells | Promotes differentiation to Regulatory T-cells (Tregs) | Via AhR activation, KYNA promotes the expression of FoxP3, a key transcription factor for Treg differentiation. | frontiersin.orgmdpi.commdpi.com |

| CD4+ T-cells | Inhibition of differentiation to Th17 cells | KYNA inhibits the differentiation of CD4+ cells into the pro-inflammatory Th17 phenotype. | frontiersin.orgfrontiersin.org |

| T-lymphocytes (in vivo, mice) | Stimulation of proliferation | The lowest tested dose (2.5 mg/l in drinking water) stimulated the proliferative response of T lymphocytes, while higher doses did not. | nih.gov |

| Natural Killer (NK) cells | Inhibition of activating receptor expression | The KYNA precursor, L-kynurenine, prevents the upregulation of NKp46 and NKG2D activating receptors, impairing cytotoxicity. | ashpublications.org |

| Natural Killer (NK) cells | Inhibition of proliferation | Tryptophan-derived catabolites, generated by the enzyme IDO, inhibit the proliferation of NK cells. | frontiersin.orgashpublications.org |

| Decidual NK (dNK) cells | Promotion of cytotoxicity | In early pregnancy, kynurenine stimulation promoted the expression of killer receptors and cytotoxic granules in an AhR-dependent manner. | nih.gov |

Interactions with the Aryl Hydrocarbon Receptor (AhR)

Kynurenic acid is a well-established endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a central role in regulating immune responses and xenobiotic metabolism. frontiersin.orgmdpi.com The interaction between KYNA and AhR is a critical mechanism through which KYNA exerts many of its immunomodulatory effects.

KYNA as a Potent AhR Agonist: Multiple studies have identified kynurenic acid as an efficient and potent agonist for the human AhR. nih.govoup.com It is considered a more potent and stable ligand for AhR compared to its direct metabolic precursor, kynurenine. mdpi.commdpi.com Some research suggests that the effects attributed to kynurenine on AhR may actually be mediated by its conversion to KYNA. imrpress.comimrpress.com Molecular docking studies have shown that while kynurenine does not dock well to the human AhR, KYNA does, supporting the idea that KYNA is the primary mediator of the kynurenine-AhR link. imrpress.comimrpress.com

The activation of AhR by KYNA is structurally specific; studies have revealed that the carboxylic acid group on the KYNA molecule is crucial for achieving maximal transcriptional activity. nih.govoup.com Upon binding, KYNA activates AhR, leading to its translocation into the nucleus where it can alter gene expression. nih.gov This activation has been demonstrated in various cell types, including liver and breast cancer cell lines. mdpi.comnih.gov

Downstream Effects of AhR Activation: The activation of AhR by KYNA initiates a cascade of cellular events. A primary example is the induction of cytochrome P450 family enzymes, particularly CYP1A1, which are involved in metabolism. mdpi.comnih.gov In human hepatocyte-derived (HepG2) cells, KYNA was shown to induce CYP1A1 mRNA levels, and in a human reporter cell line, the concentration for 25% of maximal effect (EC25) was found to be 104 nM. nih.govoup.com

Furthermore, the KYNA-AhR signaling pathway can synergize with inflammatory signals to modulate cytokine production. For instance, in the presence of inflammatory signaling molecules like Interleukin-1β (IL-1β), physiologically relevant concentrations of KYNA (e.g., 100 nM) can lead to a significant, AhR-dependent induction of Interleukin-6 (IL-6) expression. nih.govoup.com This creates a potential positive feedback loop where inflammation stimulates the kynurenine pathway, leading to KYNA production; KYNA then activates AhR, which can further promote inflammatory cytokine production like IL-6, and IL-6 can in turn induce the IDO enzyme that produces more kynurenine. mdpi.commdpi.commdpi.com

| Cell Line/System | Experimental Finding | Effective Concentration | Reference |

|---|---|---|---|

| Human HepG2 40/6 reporter cell line | KYNA is an efficient AhR agonist. | EC25 observed to be 104 nM. | nih.govoup.com |

| Mouse stable reporter cell line | KYNA activates mouse AhR. | EC25 was 10 µM. | mdpi.com |

| Human HepG2 cells | Induction of CYP1A1 mRNA levels. | Significant induction observed with increasing concentrations of KYNA. | nih.govoup.com |

| Primary human hepatocytes | Induction of CYP1A-mediated metabolism. | Effective at 1 µM. | mdpi.com |

| Human MCF-7 breast cancer cells | Synergistic induction of IL-6 expression (with IL-1β). | Significant induction at 100 nM KYNA. | nih.govoup.com |

| Human AhR (in silico docking) | KYNA docks to the AhR ligand-binding pocket. | N/A (Computational study) | imrpress.comimrpress.com |

Role of Kynurenic Acid in Neurobiological Systems and Processes

Synaptic Plasticity and Neurotransmission Regulation

Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, which are fundamental to excitatory neurotransmission in the brain. scbt.com Its action modulates synaptic plasticity, a crucial process for learning and memory. scielo.br KYNA non-selectively inhibits all three types of ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.com By acting as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, it can reduce glutamatergic signaling. mdpi.comscbt.com Even at low concentrations, the presence of kynurenic acid in the brain can lead to a decrease in glutamate levels. scielo.br

Table 1: Receptor Interactions of Kynurenic Acid

| Receptor Target | Type of Interaction | Consequence of Interaction | References |

|---|---|---|---|

| NMDA Receptor | Antagonist (at glycine site) | Reduces glutamatergic neurotransmission | mdpi.comscbt.com |

| AMPA Receptor | Antagonist | Dampens excitatory neurotransmission | mdpi.com |

| Kainate Receptor | Antagonist | Inhibits excitatory neurotransmission | |

| α7nACh Receptor | Non-competitive Antagonist | Inhibits cholinergic neurotransmission | mdpi.comnih.gov |

| GPR35 | Agonist | Modulates cellular signaling (e.g., Ca2+ flux) | mdpi.comnih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | Modulates gene expression related to immune responses | mdpi.comfrontiersin.org |

Neuroprotection Against Excitotoxicity

Kynurenic acid is widely regarded as an endogenous neuroprotectant, primarily due to its ability to counteract excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. mdpi.compreprints.org By dampening glutamatergic signaling through its antagonism of NMDA, AMPA, and kainate receptors, KYNA acts as a safeguard against this overstimulation. mdpi.compreprints.org

Its neuroprotective effects have been documented in various preclinical models. mdpi.comnih.gov For instance, KYNA has been shown to block neurotoxicity induced by kainic acid. hellobio.com In studies using rat cortex, kynurenic acid inhibited the responses to excitotoxins like NMDA and quinolinic acid. nih.gov This protective capacity is crucial, as unchecked excitotoxicity is implicated in numerous neurodegenerative conditions. wikipedia.org Some researchers suggest that the elevated levels of KYNA observed in certain neurological disorders might represent a compensatory, albeit sometimes insufficient, attempt by the brain to protect neurons from damage. wikipedia.org Beyond receptor antagonism, KYNA's protective profile also includes antioxidant mechanisms, as it can function as a direct scavenger of reactive oxygen species (ROS). frontiersin.orgnih.gov

Influence on Neuronal Development and Maturation (Preclinical Models)

The kynurenine (B1673888) pathway and its metabolites, including kynurenic acid, play a significant role during neurodevelopment. nih.gov However, the balance of these metabolites is critical, as alterations can have lasting consequences. Preclinical studies have demonstrated that elevated levels of kynurenic acid during the perinatal period can lead to long-term deficits. nih.gov

Increasing kynurenic acid levels before birth in animal models has been shown to cause cognitive dysfunction in the offspring, which corresponds to changes in central nervous system structure and synaptic function. frontiersin.org For example, the embryonic kynurenine (EKyn) model, which involves prenatal elevation of kynurenine (the precursor to KYNA), resulted in sex-specific sleep disturbances and altered hippocampal neuromodulation in the adult offspring. sc.edu Male offspring exhibited reduced REM sleep and elevated brain KYNA, while females showed a hyperarousal phenotype. sc.edu Because the normal activation of NMDA receptors is essential for proper brain development, the antagonistic action of KYNA at these receptors during critical developmental windows is a key mechanism behind these observed abnormalities. nih.gov

Table 2: Effects of Elevated Perinatal Kynurenic Acid in Preclinical Models

| Model System | Observation | Potential Consequence | References |

|---|---|---|---|

| Rat Models | Increased KYNA levels before birth | Cognitive dysfunction in offspring | frontiersin.org |

| Rat Models | Prenatal kynurenine elevation (EKyn model) | Sex-specific sleep disturbances, altered hippocampal neuromodulation | sc.edu |

| Rat Models | Local injection of KYNA synthesis inhibitor | Preferential loss of neurons in the entorhinal cortex | nih.gov |

| General Preclinical Models | KYNA and α-7nAChR antagonists | Blockade of neurite outgrowth | mdpi.comnih.gov |

Role in Brain Regional Heterogeneity of Kynurenine Pathway Metabolism

The metabolism of kynurenine in the brain is not uniform; instead, it exhibits significant regional and cellular heterogeneity. nih.gov This leads to a physical segregation of the different branches of the kynurenine pathway. Astrocytes are the primary site for the synthesis of kynurenic acid. These glial cells contain the enzyme kynurenine aminotransferase (KAT), which converts kynurenine into KYNA.

In contrast, other key enzymes of the pathway are located in different cell types. Specifically, microglia and other cells of monocytic origin, such as infiltrating macrophages, contain kynurenine 3-monooxygenase (KMO). This enzyme directs kynurenine down a different metabolic branch, leading to the production of 3-hydroxykynurenine and subsequently the neurotoxic metabolite quinolinic acid. Astrocytes lack KMO and therefore cannot produce these downstream metabolites from kynurenine. This cellular compartmentalization means that the balance between the neuroprotective KYNA and the potentially neurotoxic quinolinic acid can be influenced by the relative activity of astrocytes versus microglia in different brain regions or under various pathological conditions, such as neuroinflammation. nih.gov

Contributions to Neuroenergetics and Mitochondrial Function

Kynurenic acid also plays a role in cellular energy metabolism and mitochondrial health. nih.gov Mitochondria are vital for neuronal function, and their dysfunction is a key factor in many neurodegenerative diseases. mdpi.com Kynurenic acid has been shown to exert protective effects on mitochondria, particularly under conditions of stress induced by other kynurenine pathway metabolites. frontiersin.org

In rat striatal slice models, the neurotoxin quinolinic acid was shown to induce mitochondrial dysfunction, whereas pretreatment with kynurenic acid prevented these effects. researchgate.netnih.gov Specifically, KYNA prevented the decrease in mitochondrial membrane potential and the impairment of mitochondrial respiratory chain complex II activity caused by quinolinic acid. researchgate.netnih.gov Furthermore, studies have shown that KYNA can improve various mitochondrial parameters, including complex II activity and mitochondrial mass, in the face of neuronal injury. frontiersin.org However, the effects of KYNA on mitochondria can be complex and context-dependent. For instance, one study noted that high concentrations of KYNA increased mitochondrial oxygen consumption and decreased ATP synthesis in heart mitochondria, but not in brain or liver mitochondria, suggesting organ-specific effects. mdpi.com The presence of NMDA receptors on the inner mitochondrial membrane suggests a potential mechanism through which KYNA could directly influence mitochondrial function and calcium transport. frontiersin.org

Implication of Kynurenic Acid in Pathophysiological Research Models

Neurological Disorders

In the realm of neurological disorders, the balance within the kynurenine (B1673888) pathway, which produces both neuroprotective agents like KYNA and neurotoxic metabolites like quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK), is critical for neuronal health. mdpi.comjournaltxdbu.com Dysregulation of this pathway is a common feature in many central nervous system (CNS) diseases, with the resulting imbalance contributing to neuronal damage and disease progression. journaltxdbu.commdpi.com

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are increasingly linked to disturbances in the kynurenine pathway. mdpi.com A common theme is a shift towards the production of neurotoxic compounds at the expense of neuroprotective KYNA, exacerbating excitotoxicity, oxidative stress, and neuroinflammation—key components of neurodegeneration. nih.govnih.gov

In Alzheimer's disease (AD) models, the role of kynurenic acid is complex and has been described as a "double-edged sword". nih.gov On one hand, KYNA is considered neuroprotective due to its ability to counteract the excitotoxic activity of other kynurenine pathway metabolites. nih.gov However, elevated levels of KYNA have been found in the brains of AD patients and in animal models. nih.gov Researchers suggest that by acting as an antagonist at N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors, excessively high concentrations of KYNA may contribute to the cognitive and learning deficits characteristic of AD. nih.govsemanticscholar.org

Neuroinflammation, a key feature of AD, activates the kynurenine pathway, leading to an altered production of its metabolites. nih.gov The activation of microglia can lead to an overproduction of the excitotoxin quinolinic acid (QA), while astrocytes are the primary producers of KYNA in the brain. nih.govsemanticscholar.org The interplay between these metabolites is crucial, as an imbalance can lead to neuronal damage. nih.gov Studies in AD mouse models have shown that an increase in tryptophan metabolites in the brain is associated with cognitive deficits and oxidative damage. nih.gov While some studies report increased KYNA in the cerebrospinal fluid (CSF) of AD patients, others have found decreased levels in serum, indicating the complexity of KYNA's role in AD pathogenesis. nih.govnih.gov

| Finding | Model/System | Implication | Reference |

|---|---|---|---|

| Increased KYNA levels in CSF and brain tissue. | AD Patients & Animal Models | May disrupt learning and cognitive abilities via antagonism of NMDA and α7nACh receptors. | nih.gov |

| Kynurenine pathway (KP) is activated in AD, linked to neuroinflammation. | AD Patients | Imbalance in KP metabolites (e.g., KYNA vs. QUIN) can cause neuronal damage. | nih.gov |

| Decreased KYNA concentration found in lumbar CSF. | AD Patients | Contradictory findings highlight the complexity of KYNA's role. | nih.gov |

| Inhibition of kynurenine 3-monooxygenase (KMO) shunts metabolism toward KYNA production. | APPtg mouse model of AD | Prevents spatial memory deficits and synaptic loss, suggesting a therapeutic strategy. | researchgate.net |

In Parkinson's disease (PD), research models suggest a significant imbalance in the kynurenine pathway, often characterized by a reduction in neuroprotective KYNA and an elevation of neurotoxic metabolites like quinolinic acid (QUIN). nih.govnih.gov This shift is believed to contribute to the progressive degeneration of dopaminergic (DA) neurons in the substantia nigra, a hallmark of PD. nih.gov KYNA exerts neuroprotective effects by acting as an endogenous antagonist of NMDA receptors, thereby shielding neurons from excitotoxicity, a process implicated in PD pathogenesis. researchgate.netqueensu.ca

Studies using animal models have demonstrated that increasing the brain's concentration of KYNA can protect against the neurotoxic effects of QUIN and prevent the loss of dopaminergic neurons. nih.govqueensu.ca For instance, treating PD model rats with L-kynurenine (a precursor to KYNA) and probenecid (B1678239) (an inhibitor of organic acid transport) was shown to elevate KYNA levels and provide neuroprotection. nih.gov Furthermore, inhibiting enzymes like kynurenine 3-monooxygenase (KMO), which directs the pathway towards neurotoxic metabolites, can increase KYNA concentration and prevent excitotoxic damage. nih.gov These findings underscore the therapeutic potential of modulating the kynurenine pathway to favor KYNA production as a strategy for slowing disease progression in PD. nih.govopenaccessjournals.com

| Finding | Model/System | Implication | Reference |

|---|---|---|---|

| Reduced KYNA and increased QUIN levels are linked to PD pathogenesis. | PD Patients & Animal Models | Imbalance contributes to excitotoxicity and degeneration of dopaminergic neurons. | nih.govnih.gov |

| Increasing endogenous KYNA levels prevents the loss of dopaminergic neurons. | Rat models of PD (QUIN-lesioned) | Demonstrates the neuroprotective capacity of KYNA against excitotoxins. | nih.govqueensu.ca |

| Inhibition of KMO and kynureninase increases KYNA concentration. | Neurological disorder models | Prevents accumulation of neurotoxic 3-HK and QUIN, offering a therapeutic approach. | nih.gov |

| KYNA-loaded micelles ameliorated motor functions and prevented neuronal loss. | In vitro and in vivo PD models | Highlights the potential of novel delivery systems to enhance KYNA's neuroprotective effects. | researchgate.net |

Huntington's disease (HD) is strongly associated with profound imbalances in the kynurenine pathway (KP). nih.gov Research in both genetic animal models and human patients indicates that the metabolic pathway is shifted to favor the production of neurotoxic metabolites, specifically 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), over the neuroprotective kynurenic acid (KYNA). nih.govnih.gov This imbalance is considered a critical link between the mutant huntingtin protein and the excitotoxic neuronal death observed in the striatum, a key pathological feature of HD. nih.gov

Studies in the R6/2 mouse model of HD have revealed increased activity of kynurenine 3-monooxygenase (KMO), the enzyme that produces 3-HK, and decreased activity of kynureninase, its degrading enzyme. nih.gov This enzymatic shift directly contributes to the accumulation of 3-HK. nih.gov Conversely, the branch of the KP leading to KYNA synthesis appears less affected in the early stages in this model. nih.gov The resulting high ratio of neurotoxic metabolites to KYNA exacerbates the vulnerability of neurons to excitotoxicity, primarily through the overactivation of NMDA receptors by QUIN. nih.govnih.gov Pharmacological strategies aimed at correcting this imbalance, such as inhibiting KMO, have shown promise in preclinical HD models, suggesting that restoring the relative levels of KYNA could be a viable therapeutic approach. scispace.com

| Finding | Model/System | Implication | Reference |

|---|---|---|---|

| Imbalance in KP metabolism favors neurotoxic 3-HK and QUIN over neuroprotective KYNA. | HD brain & genetic models | Links mutant huntingtin protein to excitotoxic pathophysiology. | nih.gov |

| Increased KMO activity and decreased kynureninase activity. | R6/2 mouse model | Accounts for abnormally high brain levels of neurotoxic 3-HK. | nih.gov |

| Neostriatal KYNA levels are decreased or unaltered, while cortical levels may increase in late stages. | Human HD postmortem studies | Region-selective changes in KYNA metabolism occur during disease progression. | nih.gov |

| Pharmacological normalization of the KP imbalance may provide clinical benefits. | Preclinical HD models | Targeting enzymes like KMO to increase the KYNA/QUIN ratio is a promising therapeutic strategy. | scispace.comnih.gov |

Kynurenic acid is recognized for its anticonvulsant properties, which stem from its function as the only known endogenous antagonist of ionotropic excitatory amino acid (EAA) receptors in the mammalian brain. mdpi.comresearchgate.net By broadly targeting these receptors, KYNA can dampen excessive neuronal excitation that underlies seizure activity. wikipedia.org Research in various epilepsy models has substantiated this role, demonstrating that KYNA can protect against seizures induced by convulsant agents. mdpi.com

An intriguing area of research is the interaction between antiepileptic drugs (AEDs) and KYNA metabolism. Studies have shown that several conventional AEDs, including phenobarbital, phenytoin, and lamotrigine, enhance the production of KYNA in rat cortical slices. researchgate.netnih.gov This effect is often mediated by the stimulation of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis. mdpi.comnih.gov This suggests that a novel, synergistic mechanism of action for some AEDs may be their ability to increase the brain's endogenous anticonvulsant, KYNA. nih.gov Conversely, other AEDs like gabapentin (B195806) and vigabatrin (B1682217) have been found to inhibit KYNA synthesis. nih.gov The administration of valproate (VPA), a widely used AED, has been shown to cause a long-lasting increase in hippocampal KYNA levels in kindled rats, an effect that correlates with its antiepileptic and neuroprotective actions. if-pan.krakow.pl

| Finding | Model/System | Implication | Reference |

|---|---|---|---|

| KYNA acts as a broad-spectrum antagonist of ionotropic EAA receptors. | Mammalian Brain | Possesses inherent anticonvulsant and neuroprotective activities. | wikipedia.orgmdpi.com |

| Some AEDs (phenobarbital, phenytoin, lamotrigine) enhance KYNA production. | Rat cortical slices | Suggests a novel mechanism of action for these drugs via increased endogenous anticonvulsant levels. | researchgate.netnih.gov |

| Other AEDs (gabapentin, vigabatrin, tiagabine) inhibit KYNA synthesis. | Rat cortical slices | Demonstrates differing effects of AEDs on the kynurenine pathway. | nih.gov |

| Valproate administration leads to a sustained increase in hippocampal KYNA levels. | Pentylenetetrazole-kindled rats | Links the antiepileptic and neuroprotective properties of VPA to elevated KYNA. | if-pan.krakow.pl |

Kynurenic acid has demonstrated significant protective effects across a range of ischemic injury models, highlighting its potential role in tissue preservation following a loss of blood supply. tocris.com Its mechanisms of action are multifaceted, involving antioxidant properties and modulation of cellular signaling pathways. nih.govmdpi.com

Cardioprotective Effects: In models of myocardial ischemia/reperfusion, KYNA treatment has been shown to significantly reduce infarct size. nih.gov Studies using both in vitro rat cardiomyoblasts and in vivo rat models of myocardial infarction found that KYNA-mediated cardioprotection is associated with enhanced mitophagy (the selective degradation of mitochondria) and increased antioxidant defense, evidenced by elevated SOD2 mRNA levels. nih.gov

Cerebroprotective Effects: In models of global cerebral ischemia, systemic administration of KYNA has been shown to offer neuroprotection. mdpi.com Its ability to block excitotoxic damage by antagonizing glutamate (B1630785) receptors is a key mechanism in protecting brain tissue from ischemic injury. mdpi.com

Renal Effects: The effects of KYNA on renal hemodynamics have been investigated, suggesting a role in the regulation of kidney function. mdpi.com While detailed mechanisms in renal ischemia are still being elucidated, its general protective properties against ischemia-reperfusion injury are considered relevant. tocris.com

Retinal Effects: In mouse models of retinal ischemia/reperfusion injury, a condition relevant to diseases like glaucoma, both intravenous and intravitreal administration of KYNA protected retinal ganglion cells (RGCs) from death. nih.gov Furthermore, knockout mice for the enzyme KMO, which leads to higher endogenous KYNA levels, showed greater resistance to RGC loss after ischemic injury. nih.gov This suggests that elevating KYNA levels is a promising strategy for protecting against retinal damage. nih.gov

| Effect | Model/System | Key Finding | Reference |

|---|---|---|---|

| Cardioprotective | Rat myocardial infarction model; H9C2 cells | Reduces infarct size; associated with enhanced mitophagy and antioxidant defense. | nih.gov |

| Cerebroprotective | Gerbil model of global ischemia | Offers neuroprotection, likely through antagonism of excitotoxic glutamate receptors. | mdpi.com |

| Vascular Protective | Rat aorta ischemia-reperfusion model | Recovers vascular functionality, possibly through antioxidant and tissue repair mechanisms. | mdpi.com |

| Retinal Protective | Mouse retinal ischemia/reperfusion model | Protects retinal ganglion cells from cell death; KMO knockout mice show enhanced protection. | nih.gov |

Parkinson's Disease Models: Impact on Dopaminergic Systems and Neuroprotection

Epilepsy Models: Anticonvulsant Activities and Mechanisms

Psychiatric Disorders

Alterations in the kynurenine pathway and subsequent dysregulation of KYNA levels have been implicated in the pathophysiology of several psychiatric disorders. The ability of KYNA to influence critical neurotransmitter systems, including the dopaminergic and glutamatergic systems, positions it as a significant molecule in the study of mental illness. capes.gov.brnih.gov

Schizophrenia Models: The Kynurenic Acid Hypothesis and Dopaminergic/Glutamatergic Dysregulation

The "kynurenic acid hypothesis of schizophrenia" posits that elevated levels of KYNA in the brain contribute to the symptoms of the disorder. nih.govcapes.gov.brnih.gov This hypothesis is supported by findings of increased KYNA concentrations in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia. nih.govoup.comresearchgate.net

KYNA is known to be an antagonist at the N-methyl-D-aspartate receptor (NMDAR), a type of glutamate receptor. researchgate.netnih.gov This action is significant because dysfunction of the glutamatergic system is a prominent theory in the pathophysiology of schizophrenia. nih.govnih.gov By blocking the NMDAR, elevated KYNA could lead to a state of glutamate hypofunction, which is thought to contribute to the cognitive deficits and negative symptoms observed in schizophrenia. researchgate.netnih.gov Furthermore, KYNA's antagonism of α7nAChRs, which are also involved in cognitive processes, may further exacerbate these impairments. researchgate.netcapes.gov.br

The interplay between the glutamatergic and dopaminergic systems is crucial in the context of schizophrenia. The dopamine (B1211576) hypothesis of schizophrenia suggests that dysregulated dopamine neurotransmission is a key factor in the disorder. nih.gov Research indicates that pharmacologically induced elevations in brain KYNA levels can lead to increased firing rates of midbrain dopamine neurons, an effect that links the kynurenic acid hypothesis with the dopamine hypothesis. nih.gov This suggests that KYNA may act as an upstream modulator of both glutamatergic and dopaminergic dysregulation in schizophrenia. capes.gov.brnih.gov

Table 1: Kynurenic Acid's Role in Schizophrenia Models

| Model/Finding | Key Observation | Implication for Schizophrenia | Reference(s) |

|---|---|---|---|

| Elevated KYNA in CSF and Brain | Increased concentrations of KYNA have been found in the cerebrospinal fluid and post-mortem brain tissue of schizophrenia patients. | Supports the kynurenic acid hypothesis of schizophrenia. | nih.govoup.comresearchgate.net |

| NMDAR Antagonism | KYNA acts as an antagonist at the N-methyl-D-aspartate receptor. | Contributes to glutamatergic hypofunction, a key element of schizophrenia pathophysiology. | researchgate.netnih.govnih.gov |

| α7nAChR Antagonism | KYNA is an antagonist of the α7 nicotinic acetylcholine receptor. | May worsen cognitive deficits seen in the disorder. | researchgate.netcapes.gov.br |

| Dopaminergic Modulation | Elevated KYNA is associated with increased firing of midbrain dopamine neurons. | Links the glutamatergic and dopaminergic hypotheses of schizophrenia. | nih.gov |

Depression Models: Inflammatory Processes and Kynurenine Pathway Aberrations

The link between inflammation and depression is well-established, and the kynurenine pathway appears to be a critical mediator in this relationship. nih.govnih.gov During inflammatory conditions, pro-inflammatory cytokines can activate the enzyme indoleamine 2,3-dioxygenase (IDO), which shifts tryptophan metabolism towards the kynurenine pathway at the expense of serotonin (B10506) synthesis. frontiersin.orgcpn.or.kr

This shift results in an altered balance of kynurenine pathway metabolites. In depression models, there is often a move towards the production of neurotoxic metabolites, such as quinolinic acid, an NMDAR agonist. nih.govfrontiersin.org Conversely, a reduction in the neuroprotective metabolite KYNA has been observed in some studies of major depressive disorder. frontiersin.org The ratio of KYNA to quinolinic acid is considered an important indicator of the metabolic imbalance in the kynurenine pathway. frontiersin.org

Preclinical studies have shown that chronic stress can induce depression-like behaviors and lead to a reduction in KYNA, while neurotoxic metabolites accumulate. frontiersin.org This suggests that aberrations in the kynurenine pathway, leading to a decrease in neuroprotective KYNA and an increase in neurotoxic metabolites, contribute to the pathophysiology of depression, particularly in the context of inflammation. nih.govfrontiersin.org

Anxiety-Like Behaviors in Preclinical Studies

The role of the kynurenine pathway in anxiety is also an area of active investigation. nih.govresearchgate.net Preclinical evidence suggests that metabolites of the kynurenine pathway can modulate anxiety-like behaviors. nih.gov KYNA, with its antagonistic effects at excitatory receptors, is thought to have tranquillizing and anticonvulsant properties. nih.gov

In animal models, chronic unpredictable mild stress has been shown to induce anxiety-like behaviors. frontiersin.org These behavioral changes are accompanied by a shift in the kynurenine pathway towards the production of neurotoxic metabolites and a reduction in the neuroprotective KYNA. frontiersin.org This suggests that a balanced kynurenine pathway, with adequate levels of KYNA, may be important for maintaining normal emotional regulation, and that a deficit in KYNA could contribute to the development of anxiety.

Neuroinflammatory Conditions

Kynurenic acid plays a significant role in neuroinflammatory conditions, largely due to its immunomodulatory and neuroprotective properties. nih.govfrontiersin.orgmdpi.com

Sepsis-Associated Brain Dysfunction Models